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Carbonate radical

Cat. No.: B1239034
M. Wt: 60.009 g/mol
InChI Key: ZHUXMBYIONRQQX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

The carbonate radical anion (CO3•−) is a highly reactive, oxygen-centered radical species that serves as a critical selective oxidant in diverse research fields. Characterized by an unpaired electron localized on an oxygen atom and a characteristic absorption peak at 600 nm, it is a potent one-electron oxidant (redox potential 1.57–1.78 V vs. SHE) . Its significance stems from a unique combination of selective reactivity and greater stability compared to the hydroxyl radical, leading to higher steady-state concentrations in many systems . In environmental science and engineering, CO3•− is a key transient species in Advanced Oxidation Processes (AOPs) for water treatment, particularly in systems activated by sodium percarbonate . It plays a major role in the photochemical transformation of dissolved organic matter (DOM) in sunlit surface waters and contributes significantly to atmospheric chemistry, where it has been identified as a key driver of rapid sulfate aerosol formation, especially on carbonate-rich dust surfaces . Its reactivity is selective, primarily targeting electron-rich organic compounds like phenols, anilines, and sulfur-containing organics via single-electron transfer mechanisms . In biochemical research, CO3•− is recognized as a physiologically relevant oxidant. It is endogenously produced through the bicarbonate-dependent peroxidase activity of Cu,Zn-superoxide dismutase (SOD-1) and from the reaction of peroxynitrite with carbon dioxide . It induces oxidative damage to biomolecules, including site-specific oxidation of guanine in DNA and initiation of lipid peroxidation in polyunsaturated fatty acids (PUFAs), processes linked to oxidative stress and disease pathology . This product is intended for research purposes only, including the study of AOPs, environmental fate of contaminants, atmospheric reaction pathways, and mechanisms of oxidative stress.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CO3- B1239034 Carbonate radical

Properties

Molecular Formula

CO3-

Molecular Weight

60.009 g/mol

InChI

InChI=1S/CHO3/c2-1(3)4/h(H,2,3)/p-1

InChI Key

ZHUXMBYIONRQQX-UHFFFAOYSA-M

SMILES

C(=O)([O-])[O]

Canonical SMILES

C(=O)([O-])[O]

Origin of Product

United States

Generation and Formation Pathways of the Carbonate Radical

Photochemical Production Mechanisms

Photo-induced Generation on Mineral Dust Surfaces

Mineral dust particles suspended in the atmosphere can act as photocatalysts, facilitating the generation of carbonate radicals under solar irradiation. researchgate.netdntb.gov.ua Metal oxides present in mineral dust, such as titanium dioxide (TiO₂), are known to generate reactive oxygen species upon absorbing UV light. researchgate.netrsc.org In the presence of atmospherically relevant concentrations of carbon dioxide (CO₂) and water, these photo-activated mineral surfaces can lead to the formation of carbonate radicals. researchgate.netdntb.gov.uacopernicus.org This process is particularly relevant in atmospheric chemistry, where it can enhance the oxidation of atmospheric pollutants like sulfur dioxide (SO₂), leading to the formation of sulfate (B86663) aerosols. researchgate.netdntb.gov.uacopernicus.org Studies have shown that the uptake coefficient of SO₂ on mineral dust can be significantly enhanced in the presence of CO₂ under irradiation, a phenomenon attributed to the formation of carbonate radicals. researchgate.netdntb.gov.ua The carbonate radical can also be formed on the surface of TiO₂ through the scavenging of valence band holes (hVB+) by bicarbonate ions (HCO₃⁻). researchgate.net

Table 1: Photo-induced this compound Generation on Mineral Surfaces

Mineral Component Radiation Source Reactants Key Observation Reference(s)
Metal Oxides (e.g., TiO₂) Solar/UV Light CO₂, H₂O Enhanced oxidation of SO₂ researchgate.netdntb.gov.uacopernicus.org
Titanium Dioxide (TiO₂) UV Light HCO₃⁻ Formation of CO₃•⁻ via hole scavenging researchgate.net

Sensitized Formation via Triplet-Excited Dissolved Organic Matter

In aquatic environments, dissolved organic matter (DOM) can act as a photosensitizer, leading to the formation of carbonate radicals. researchgate.netnih.gov Upon absorption of sunlight, chromophoric DOM (CDOM) can be excited to a triplet state (³DOM*). researchgate.netnih.govrsc.org This triplet-excited DOM is a potent oxidant and can react with carbonate (CO₃²⁻) or bicarbonate (HCO₃⁻) ions present in the water to generate the this compound. researchgate.netnih.gov The efficiency of this process is influenced by the properties of the DOM, such as its phenolic content and specific UV absorbance. researchgate.netnih.gov The bimolecular reaction rate constants between the this compound and various DOM isolates have been calculated to be in the range of 15-239 (mg of C/L)⁻¹ s⁻¹. researchgate.netnih.gov This pathway is a significant source of carbonate radicals in sunlit surface waters and plays a role in the photobleaching of DOM itself. researchgate.netnih.gov

Chemical Generation Pathways

The this compound can also be formed through various chemical reactions in the absence of light. These pathways are particularly important in biological systems and in advanced oxidation processes.

Reactions Involving Peroxynitrite and Carbon Dioxide

Peroxynitrite (ONOO⁻), a potent biological oxidant, reacts rapidly with carbon dioxide. semanticscholar.orgnih.govnih.gov This reaction proceeds through the formation of a nitrosoperoxycarbonate intermediate (ONOOCO₂⁻). nih.govresearchgate.net This intermediate is unstable and can undergo homolytic cleavage of the O-O bond to yield the this compound and nitrogen dioxide (•NO₂). researchgate.netnih.govscilit.com The reaction between peroxynitrite and CO₂ is kinetically significant, with a pH-independent second-order rate constant of approximately 5.8 x 10⁴ M⁻¹ s⁻¹ at 37°C. nih.govnih.gov While the majority of the peroxynitrite-CO₂ adduct isomerizes to nitrate (B79036) and CO₂, a smaller fraction, estimated to be around 3%, undergoes homolysis to produce radicals. nih.govscilit.com This pathway is considered a biologically relevant source of carbonate radicals, especially in environments with high concentrations of CO₂ and bicarbonate, such as in blood plasma. nih.govmdpi.com

Table 2: Kinetic Data for the Reaction of Peroxynitrite with Carbon Dioxide

Parameter Value Conditions Reference(s)
Apparent second-order rate constant (2.3 ± 0.1) x 10³ M⁻¹ s⁻¹ 37°C, pH 7.4 nih.govjocpr.com
pH-independent second-order rate constant (5.8 ± 0.2) x 10⁴ M⁻¹ s⁻¹ 37°C nih.govnih.gov
Enthalpy of activation (ΔH*) +10.7 ± 0.8 kcal mol⁻¹ - nih.gov
Entropy of activation (ΔS*) -6.5 ± 0.5 cal mol⁻¹ K⁻¹ - nih.gov
Yield of radical formation (homolysis) ~3% - nih.govscilit.com

Fenton and Fenton-like Processes in Carbonate-Containing Systems

The classical Fenton reaction involves the generation of hydroxyl radicals (•OH) from the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂). However, in the presence of bicarbonate, the mechanism is altered, leading to the direct formation of carbonate radicals. researchgate.netmdpi.com In neutral solutions containing bicarbonate, the reaction between Fe(II) and H₂O₂ proceeds via an inner-sphere reaction with an Fe(II)-carbonate complex, releasing the this compound anion. pnas.orgresearchgate.net This finding suggests that in biological systems, where bicarbonate concentrations are significant, the primary oxidant in Fenton-like reactions may be the this compound rather than the hydroxyl radical. pnas.orgresearchgate.net This has important implications for understanding oxidative stress, as the this compound is a more selective oxidant than the highly reactive hydroxyl radical. researchgate.net Bicarbonate can also enhance heterogeneous Fenton processes, where it reacts with hydroxyl radicals to form carbonate radicals, which then become key intermediates in the degradation of organic pollutants. eeer.org

Enzymatic Generation in Biological Buffers

The this compound can be generated through enzymatic processes, particularly in bicarbonate buffer systems. mdpi.com One notable example involves the enzyme copper-zinc superoxide (B77818) dismutase (Cu,Zn-SOD). nih.govmdpi.comacs.org In the presence of hydrogen peroxide and bicarbonate, Cu,Zn-SOD exhibits a peroxidase activity. nih.govnih.gov The enzyme's active site copper ion reacts with H₂O₂ to form a potent copper-bound oxidant. nih.govnih.gov This oxidant can then oxidize bicarbonate to the this compound. nih.govnih.gov The this compound, being more stable and selective than the hydroxyl radical, can then diffuse from the enzyme's active site and react with various biomolecules. nih.gov This enzymatic pathway highlights a mechanism by which carbonate radicals can be produced in a controlled manner within biological systems, potentially contributing to both physiological signaling and pathological oxidative damage. nih.govmdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound CO₃•⁻
Carbon dioxide CO₂
Bicarbonate HCO₃⁻
Carbonate CO₃²⁻
Titanium dioxide TiO₂
Sulfur dioxide SO₂
Dissolved Organic Matter DOM
Peroxynitrite ONOO⁻
Nitrosoperoxycarbonate ONOOCO₂⁻
Nitrogen dioxide •NO₂
Hydroxyl radical •OH
Ferrous iron Fe²⁺
Hydrogen peroxide H₂O₂

Spectroscopic Characterization and Detection Methodologies

Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons, such as the carbonate radical.

EPR spectroscopy directly probes the unpaired electron of the this compound. The interaction of this electron with an external magnetic field provides a characteristic spectrum. The g-factor, a dimensionless quantity, is a key parameter obtained from the EPR spectrum that helps in the identification of the radical. For the this compound anion (CO₃•⁻), the g-value is typically around 2.0113. nih.gov In studies of irradiated carbonate-containing materials like hydroxyapatite (B223615) and lithium carbonate, signals corresponding to the this compound have been identified based on their characteristic g-factors. acs.orgosti.gov For instance, in irradiated lithium carbonate powder, a signal at a g-value of 2.0036 is attributed to the CO₃•⁻ radical.

Experiments using isotopically labeled bicarbonate (¹³C) have provided unambiguous identification of the this compound. The singlet EPR signal from the ¹²C-carbonate radical splits into a doublet when ¹³C is used, due to the hyperfine interaction between the unpaired electron and the ¹³C nucleus (I=1/2). nih.gov This hyperfine coupling constant, a(¹³C), has been measured to be 11.7 G, confirming the identity of the radical. nih.gov Multifrequency EPR studies, including X-band, Q-band, and W-band, have been employed to resolve complex spectra in irradiated materials like shells and corallite, allowing for the clear assignment of signals to various carbonate-derived radicals. bioone.org

Table 1: EPR Parameters for the this compound

Parameter Value Reference
g-factor 2.0113 nih.gov
g-factor (in Li₂CO₃) 2.0036
a(¹³C) 11.7 G nih.gov

Due to the high reactivity and short lifetime of the this compound in many environments, direct detection by EPR at room temperature can be challenging. collectionscanada.gc.ca Spin trapping is a technique used to convert short-lived radicals into more stable radical adducts that can be more easily detected and characterized by EPR. 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a commonly used spin trap for the this compound. acs.orgacs.orgnih.gov

When the this compound reacts with DMPO, it forms an O-centered radical adduct, DMPO-OCO₂. acs.orgacs.org This adduct has a characteristic EPR spectrum with specific hyperfine splitting constants. For the DMPO-OCO₂ adduct, the reported hyperfine splitting constants are aN = 14.32 G, aβ-H = 10.68 G, and aγ-H = 1.37 G. acs.orgnih.gov Theoretical studies have confirmed that the formation of this O-centered adduct is the preferred pathway. acs.org It has been noted that in some systems, the DMPO-OH adduct can also be observed, which may form through subsequent reactions. acs.orgnih.govnih.gov The rate constant for the reaction of the this compound with DMPO has been determined by pulse radiolysis to be 2.5 x 10⁶ M⁻¹ s⁻¹. nih.gov

Table 2: Hyperfine Splitting Constants for the DMPO-OCO₂ Adduct

Parameter Value (G) Reference
aN 14.32 acs.orgnih.gov
aβ-H 10.68 acs.orgnih.gov
aγ-H 1.37 acs.orgnih.gov

To study the kinetics and dynamics of transient radicals like the this compound, continuous flow and time-resolved EPR techniques are employed. Rapid mixing continuous flow EPR has been successfully used to directly detect the this compound generated from the reaction of peroxynitrite with bicarbonate-carbon dioxide at physiological pH. nih.gov This method allows for the observation of the radical's EPR spectrum before it decays. nih.gov

Time-resolved EPR (TREPR) is another powerful technique for investigating short-lived radical species. rsc.orgresearchgate.netnih.gov TREPR experiments, often coupled with laser excitation, can create and monitor transient paramagnetic intermediates, providing insights into their formation, structure, and reactivity. researchgate.netnih.gov While specific applications of TREPR to the this compound are not extensively detailed in the provided search results, the technique's capability to study fast radical processes makes it highly relevant for future investigations into this compound dynamics. rsc.org

EPR spectroscopy is extensively used to study radicals formed in solid carbonate-containing materials upon exposure to ionizing radiation such as gamma rays or X-rays. acs.orggeoscienceworld.orgfrontiersin.orgmdpi.comcambridge.org In materials like carbonated hydroxyapatite (CHA), γ-irradiation leads to the formation of carbonate-derived radicals, including CO₃•⁻ and CO₂•⁻. acs.orgfrontiersin.orgmdpi.com The intensity of the EPR signals from these radicals can be correlated with the absorbed radiation dose, making these materials promising for EPR-based dosimetry. acs.org

In γ-irradiated calcite and aragonite, various paramagnetic centers, including the CO₃•⁻ radical with orthorhombic symmetry, have been identified. researchgate.netbibliotekanauki.pl Studies on irradiated lime mortars and plasters have also revealed the generation of carbonate radicals. cambridge.org Interestingly, it has been shown that UV radiation can also induce the formation of carbonate radicals in calcite, a process attributed to the re-trapping of secondary electrons released from other traps within the material. cambridge.org The stability of these radiation-induced radicals in carbonate matrices allows for their detailed characterization by EPR. mdpi.com

Continuous Flow and Time-Resolved EPR Applications

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a technique used to study short-lived species by measuring their absorption of light at specific wavelengths following their generation, typically by a pulse of light (flash photolysis) or a pulse of high-energy electrons (pulse radiolysis).

The this compound has a characteristic optical absorption spectrum in the visible region, which allows for its detection and quantification. The most prominent feature of the this compound's absorption spectrum is a broad absorption band with a maximum (λmax) at approximately 600 nm. copernicus.orgacs.orgnih.govdiva-portal.org This absorption band is consistently observed in various studies where the this compound is generated, for instance, through pulse radiolysis of carbonate or bicarbonate solutions, or via the reaction of peroxynitrite with carbon dioxide. collectionscanada.gc.caacs.orgnih.gov

The molar absorption coefficient (ε) at the peak wavelength is a crucial parameter for determining the concentration of the radical. While the exact value can vary slightly depending on the experimental conditions, it is a key piece of data for kinetic studies. Nanosecond transient absorption spectroscopy (NTAS) has been utilized to observe the signal of the this compound at 600 nm in aqueous suspensions containing (bi)carbonate species. copernicus.orgacs.org Studies have shown that the absorption spectrum of the this compound shows little change with temperature, although some minor shifts and broadening have been reported at very high temperatures. acs.org For example, one study noted a slight shift in λmax from 600 nm to 595 nm between 20 °C and 300 °C. acs.org

Table 3: Spectroscopic Properties of the this compound in the Visible Region

Property Value Reference
Absorption Maximum (λmax) ~600 nm copernicus.orgacs.orgnih.govdiva-portal.org
Temperature-induced λmax shift (20°C to 300°C) 600 nm to 595 nm acs.org

Nanosecond and Picosecond Time-Resolved Absorption Techniques

Time-resolved absorption spectroscopy is a cornerstone for studying short-lived species like the this compound. This method involves generating the radical with a short pulse of energy (e.g., a laser pulse or an electron pulse) and monitoring the change in optical absorption of the sample at specific wavelengths over time.

Nanosecond Time-Resolved Absorption:

Nanosecond laser flash photolysis is a widely employed technique to study the this compound. In this method, a short laser pulse, typically in the nanosecond range, is used to initiate a photochemical reaction that produces the radical. For instance, the photodissociation of persulfate anions (S₂O₈²⁻) by a XeCl excimer laser (308 nm) generates sulfate (B86663) radical anions (SO₄•̄), which then oxidize bicarbonate (HCO₃⁻) or carbonate (CO₃²⁻) ions to form the this compound. nih.gov The subsequent changes in absorbance are monitored on microsecond to second timescales to track the kinetics of the this compound. nih.gov The this compound exhibits a characteristic broad absorption spectrum in the visible region, with a maximum around 600 nm. nih.govnih.govnist.gov This distinct spectral feature allows for its direct monitoring.

Pulse radiolysis is another powerful technique that utilizes a pulse of high-energy electrons to generate radicals in a solution. researchgate.net In aqueous solutions containing carbonate or bicarbonate, the hydroxyl radicals (•OH) produced during water radiolysis react to form the this compound. researchgate.net The transient absorption spectrum of the this compound can then be recorded using a system equipped with an intensified charge-coupled device (ICCD) camera, enabling measurements with nanosecond time resolution. researchgate.net

Picosecond Time-Resolved Absorption:

For studying the very early stages of radical formation and reaction, picosecond time-resolved techniques are essential. Picosecond pulse radiolysis, for example, allows for the observation of transient species on a much shorter timescale. acs.orgnih.gov Studies using this technique have been crucial in understanding the formation processes of the this compound in highly concentrated potassium carbonate aqueous solutions. acs.org Picosecond transient absorption spectroscopy can reveal the formation of radical anions within nanoseconds of the initial electron pulse. acs.orgnih.govresearchgate.net These ultrafast measurements are critical for understanding the primary reactions and the dynamics of solvated electrons that lead to the formation of the this compound. researchgate.netspringernature.com

Laser Flash Photolysis for Kinetic Monitoring

Laser flash photolysis (LFP) is a primary tool for determining the reaction kinetics of the this compound with various substrates. nih.govnih.govnasa.gov By generating the this compound through a laser pulse and monitoring its decay in the presence of a reactant, bimolecular rate constants can be determined. nih.gov

The general scheme involves:

Generation of a primary radical: A laser pulse photolyzes a precursor molecule to generate a primary radical. A common system involves the photolysis of persulfate (S₂O₈²⁻) to produce the sulfate radical (SO₄•̄). nih.govcapes.gov.br

Formation of the this compound: The primary radical then reacts with carbonate or bicarbonate ions present in the solution to form the this compound. nih.govcapes.gov.br

Kinetic monitoring: The decay of the this compound's characteristic absorption at 600 nm is monitored over time. nih.gov In the presence of a substrate, the decay will be accelerated.

Data analysis: By plotting the observed pseudo-first-order rate constant against the substrate concentration, the second-order rate constant for the reaction between the this compound and the substrate can be calculated.

This method has been successfully used to determine the rate constants for the reaction of the this compound with a wide range of organic and inorganic compounds, including herbicides, anilines, phenols, and biomolecules like guanine (B1146940). nih.govnih.govwanfangdata.com.cn

Table 1: Selected Bimolecular Rate Constants Determined by Laser Flash Photolysis

Reactant Rate Constant (M⁻¹s⁻¹) Reference
s-Triazine Herbicides 4 x 10⁶ - 1 x 10⁸ nih.gov
Phenylurea Herbicides 4 x 10⁶ - 1 x 10⁸ nih.gov
Guanine (in oligonucleotide) (1.9 ± 0.2) x 10⁷ nih.govcapes.gov.br

Other Spectroscopic and Analytical Approaches

Beyond time-resolved absorption, other spectroscopic techniques provide valuable information about the this compound and its reactions.

UV-Vis Spectroscopy for Reaction Intermediates

While the this compound itself absorbs in the visible region, UV-Vis spectroscopy is crucial for identifying the transient intermediates and final products of its reactions. nih.gov In pulse radiolysis and flash photolysis experiments, the entire UV-Vis absorption spectrum is often recorded at various time delays after the initial pulse. This allows for the observation of the decay of the this compound's absorption band concurrently with the growth of new absorption bands corresponding to reaction intermediates or products. nih.gov

For example, in the reaction of the this compound with guanine in an oligonucleotide, the decay of the CO₃•̄ absorption at 600 nm is correlated with the formation of the neutral guanine radical, which has a characteristic absorption maximum at 315 nm. nih.govcapes.gov.br Similarly, in the reaction with peroxynitrite (ONOO⁻) in the presence of CO₂, the only observable intermediate is the this compound with its maximum at 600 nm, confirming its role in the reaction pathway. nih.gov

Time-Resolved Fluorescence for Primary Radical Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique for studying the dynamics of excited states and primary radical processes that occur on femtosecond to nanosecond timescales. lightcon.comnih.gov While the this compound itself is not fluorescent, this technique can be used to study the initial photochemical events that lead to its formation.

For instance, if the this compound is generated via a photosensitized reaction, time-resolved fluorescence can be used to study the lifetime and quenching of the photosensitizer's excited state by carbonate or bicarbonate ions. nih.gov Techniques like fluorescence upconversion and time-correlated single-photon counting (TCSPC) provide detailed information on the dynamics of these primary steps. lightcon.com By understanding the efficiency and timescale of the initial energy or electron transfer, a more complete picture of the this compound generation mechanism can be obtained. This approach is particularly useful for elucidating the photophysical and photochemical properties of systems where radical formation is initiated by light absorption. researchgate.net

Reactivity and Reaction Mechanisms of the Carbonate Radical

Reaction Kinetics and Rate Constant Determination

The study of the carbonate radical's reaction kinetics is crucial for understanding its role in complex chemical environments. Various methods, including pulse radiolysis and flash photolysis, have been employed to determine the rate constants of its reactions.

Second-Order Rate Constants with Organic Substrates

The this compound reacts with a wide array of organic substrates, primarily through electron transfer mechanisms. The second-order rate constants for these reactions span a broad range, from less than 10⁵ M⁻¹s⁻¹ to over 10⁹ M⁻¹s⁻¹. researchgate.netnist.gov This wide range highlights the selective nature of the this compound.

Compounds with electron-rich moieties, such as phenols, anilines, and sulfur-containing compounds, tend to exhibit high reactivity towards the this compound. researchgate.netresearchgate.net For instance, the rate constants for the reaction of the this compound with many anilines and sulfonamide antibiotics are in the range of 10⁷–10⁹ M⁻¹s⁻¹. researchgate.net Conversely, the presence of electron-withdrawing groups, such as a -CO group attached to a nitrogen atom in acetanilides and phenylurea herbicides, significantly decreases the reaction rate constant. researchgate.net

The reactivity of the this compound with various organic compounds is summarized in the interactive table below.

Interactive Table: Second-Order Rate Constants of this compound with Organic Substrates

SubstrateRate Constant (k) (M⁻¹s⁻¹)Reference(s)
Aniline2.8 x 10⁸ researchgate.net
Atrazine3.0 x 10⁵ oup.com
Chlorpyrifos8.8 x 10⁶ nih.gov
Cresol(Varies with pH) diva-portal.org
Fenthion (B1672539)2.0 x 10⁷ collectionscanada.gc.ca
Fluometuron(Intermediate reactivity) oup.com
Guanine (B1146940)(Varies with context) nih.gov
Methionine~10⁷ mdpi.com
Methyl Parathion (B1678463)(Low reactivity) oup.com
Parathion2.8 x 10⁶ nih.gov
Phenol (B47542)(Varies with pH) researchgate.net
Phorate (B1677698)>10⁷ oup.com
Thioanisole (B89551)2.3 x 10⁷ collectionscanada.gc.ca
Toluene(Low reactivity) researchgate.net
Vanillin(Varies with pH) diva-portal.org

Influence of pH on Reaction Kinetics

The pH of the reaction medium can significantly influence the kinetics of this compound reactions, primarily by altering the protonation state of the substrate. researchgate.net For phenolic compounds, deprotonation of the hydroxyl group at pH values above their pKa leads to a substantial increase in the reaction rate constant, often by an order of magnitude. researchgate.net This is attributed to the increased electron density on the aromatic ring of the phenoxide ion, making it a more favorable target for the electrophilic this compound.

Similarly, the reactivity of sulfur-containing compounds, such as those with sulfhydryl groups, is enhanced in basic solutions where the sulfhydryl group is deprotonated. For amino acids, the effect of pH is more complex. While deprotonation of an amino group can sometimes lead to a decrease in the rate constant, the deprotonation of the imidazole (B134444) ring in histidine increases its reactivity with the this compound. The pH dependence of the reaction rate for several substituted benzenes has been documented, showing a clear correlation between the pKa of the substrate and the change in reactivity. diva-portal.org

Temperature Dependence of Reaction Rates

The rates of this compound reactions are also influenced by temperature. Studies have shown that the activation energies for these reactions can vary significantly, ranging from negative values to over 18 kJ mol⁻¹. researchgate.net For the one-electron oxidation of several aromatic amines, a negative temperature dependence was observed at temperatures below 320°C. acs.org This unusual behavior, where the reaction rate constant decreases with increasing temperature, has been attributed to the formation of an intermediate association complex. acs.org

However, for many reactions, particularly highly exothermic ones, the activation energy appears to increase with temperature, which may be related to the temperature dependence of diffusion. researchgate.net In some cases, such as the reaction with certain carbohydrates, no significant change in reaction kinetics was observed over a temperature range of 10-80°C, indicating a low activation energy. diva-portal.org The self-decay of the this compound also shows a complex temperature dependence, being relatively insensitive to temperature below 200°C but increasing significantly at higher temperatures. acs.org

Competition Kinetic Methods for Reactivity Assessment

Competition kinetics is a widely used and effective method for determining the second-order rate constants of this compound reactions, especially for compounds like pesticides. oup.comresearchgate.net This method involves setting up a system where the target compound and a reference compound (competitor) with a known rate constant compete for reaction with the this compound. researchgate.net By measuring the degradation of the competitor, the rate constant for the target compound can be calculated.

A common approach involves generating carbonate radicals from a source like potassium peroxonitrite (KOONO), which produces hydroxyl radicals that are then scavenged by bicarbonate to form carbonate radicals. oup.comresearchgate.net The disappearance of a competitor, such as p-nitroaniline (PNA), is monitored to determine the reactivity of the test compound. oup.com This method has been successfully applied to determine the rate constants for a variety of pesticides, demonstrating that compounds like fenthion and phorate are highly reactive, while others like methyl parathion are much less so. oup.com

Fundamental Reaction Pathways

The this compound primarily reacts through one-electron transfer processes, although other pathways like hydrogen abstraction can occur, they are generally much slower. nist.gov

One-Electron Transfer Processes

The predominant reaction mechanism for the this compound with organic and inorganic compounds is one-electron oxidation. researchgate.netmdpi.com With a high one-electron reduction potential (1.59 V vs. NHE at pH > 10.3), the this compound can effectively oxidize electron-rich molecules. diva-portal.org

This process involves the transfer of a single electron from the substrate to the this compound, resulting in the formation of a substrate radical cation and a carbonate ion. For example, in its reaction with guanine, the most easily oxidized DNA base, the this compound abstracts an electron to form a guanine radical cation. nih.govresearchgate.net Similarly, the oxidation of methionine by the this compound proceeds via a one-electron transfer to generate a sulfur radical cation. mdpi.com The reactivity in these one-electron transfer reactions is highly dependent on the electron-donating ability of the substrate. Compounds with lower oxidation potentials are more readily oxidized by the this compound. This mechanism is central to the role of the this compound in various oxidative processes in both environmental and biological systems.

Hydrogen Abstraction Reactions

Hydrogen abstraction by the this compound is generally a slow process compared to its other reaction pathways. nist.govnist.gov The rate constants for hydrogen abstraction from saturated alcohols, for instance, are relatively low. researchgate.net However, this mechanism becomes significant for certain molecular structures.

Theoretical studies on polyunsaturated fatty acids (PUFAs), using (3Z,6Z)-nona-3,6-diene as a model, have shown that the this compound preferentially initiates lipid peroxidation by abstracting a hydrogen atom from the diallyl carbon atoms. nih.gov This position is highly susceptible due to the lower energy barrier and higher reaction rate constant compared to hydrogen abstraction from allyl carbons. nih.gov The reaction rate for abstraction from the diallyl position was found to be about 43 times greater than from the next most reactive site. nih.gov

Similarly, in reactions with carbohydrates like methyl-β-D-glucoside and methyl-β-D-cellobioside, the this compound shows high selectivity. diva-portal.org It preferentially attacks the C1-H bond at the glucosidic linkage, which can lead to the rupture of this bond. diva-portal.org This selectivity is attributed to kinetic factors rather than thermodynamic ones, as the exergonicity for hydrogen abstraction from various C-H bonds in the carbohydrate is comparable. diva-portal.org While the this compound reacts more slowly than the hydroxyl radical with carbohydrates, its high intramolecular selectivity is a key feature of its reactivity. diva-portal.org

Addition Reactions to Unsaturated Bonds

The addition of a carbon-centered radical to an unsaturated bond is a fundamental reaction for forming new chemical bonds. libretexts.org The this compound can participate in such reactions, adding to carbon-carbon double bonds in organic molecules. nih.govnih.gov

In the context of lipid peroxidation, theoretical calculations have explored the addition of the this compound to the double bonds of (3Z,6Z)-nona-3,6-diene. nih.govresearchgate.net However, the findings indicate that this pathway is less favorable than hydrogen abstraction from the diallyl position. nih.gov The hydrogen abstraction reaction exhibits a significantly higher reaction rate and a lower energy barrier, making it the primary mechanism for initiating the peroxidation of PUFAs by the this compound. nih.gov

Reactivity with Organic Compound Classes

The this compound is highly selective and reacts rapidly with organic compounds containing electron-rich moieties. mdpi.comresearchgate.net Its reactivity spans a wide range, with second-order rate constants varying from 10² to 10⁹ M⁻¹s⁻¹. nih.govresearchgate.netnih.gov

Aromatic and Phenolic Compounds

The this compound reacts readily with phenols and other aromatic compounds. researchgate.netresearchgate.net The reaction with phenol is pH-dependent, with the rate constant increasing as the phenolic -OH group ionizes. collectionscanada.gc.ca The mechanism typically involves an electrophilic attack on the phenolic ring or electron abstraction, leading to the formation of a transient phenoxyl radical. researchgate.netresearchgate.net This intermediate can then undergo further reactions to form products like benzoquinone and dihydroxybenzenes. researchgate.net

The presence of electron-donating groups on the aromatic ring generally increases the reaction rate. A Hammett equation analysis for para-substituted phenols yielded a ρ value of -1, confirming the electrophilic and selective nature of the this compound's attack. collectionscanada.gc.ca

Table 1: Reaction Rate Constants of this compound with Aromatic and Phenolic Compounds

CompoundRate Constant (k) [M⁻¹s⁻¹]Reference(s)
Phenol1.6 x 10⁷ - 2.2 x 10⁷ researchgate.net
Bisphenol A (BPA)1.2 x 10⁹ rsc.org
Aniline5.0 x 10⁸ doi.org
p-Chloroaniline4.3 x 10⁸ oup.com
p-Nitroaniline7.3 x 10⁷ oup.com
N,N-dimethylaniline1.8 x 10⁹ oup.com

Sulfur-Containing Organic Species

Compounds containing sulfur are particularly reactive towards the this compound. researchgate.netresearchgate.netnih.gov The reaction is especially fast with thioethers. nih.gov The proposed mechanism involves the abstraction of an electron from the sulfur atom to form a sulfur-centered radical cation (MetS•+). nih.govmdpi.com This intermediate is then oxidized, often by dissolved oxygen, to form the corresponding sulfoxide (B87167), which can be further oxidized to the sulfone. nih.gov

This reactivity has been demonstrated for various sulfur-containing compounds, including the pesticides fenthion and phorate, as well as thioanisole and dibenzothiophene (B1670422). oup.comnih.gov Fenthion was found to be highly reactive, with a rate constant similar to that of thioanisole. oup.com The amino acid methionine is also readily oxidized by the this compound via a one-electron transfer mechanism. mdpi.com

Table 2: Reaction Rate Constants of this compound with Sulfur-Containing Compounds

CompoundRate Constant (k) [M⁻¹s⁻¹]Reference(s)
Fenthion> 10⁷ (specifically 2.0 x 10⁷) researchgate.netoup.com
Phorate> 10⁷ researchgate.netoup.com
Thioanisole2.3 x 10⁷ oup.com
Cysteine (protonated)4.6 x 10⁷ researchgate.net
Cysteine (thiolate)1.8 x 10⁸ researchgate.net
Methionine~4.5 x 10⁷ researchgate.net
Dibenzothiophene- (Rapidly degrades) nih.govnih.gov

Nitrogen-Containing Organic Species

The this compound displays high reactivity towards many nitrogen-containing organic compounds, especially aromatic amines like anilines. researchgate.netresearchgate.netcollectionscanada.gc.ca The reaction rates are particularly high for anilines that have electron-donating groups on the aromatic ring or the nitrogen atom. doi.org The mechanism is believed to be a one-electron oxidation, where the this compound removes an electron from the nitrogen atom to produce an anilino radical cation. collectionscanada.gc.caacs.org

Quantitative structure-activity relationship (QSAR) models have been developed that use the one-electron oxidation potential to predict the reaction rate constants for nitrogen-containing compounds with the this compound. rsc.org These models show that compounds with an NH₂ group attached to an aromatic ring, such as anilines and sulfonamide antibiotics, have high rate constants in the range of 10⁷–10⁹ M⁻¹s⁻¹. nih.gov Conversely, the presence of a carbonyl group attached to the nitrogen atom (as in acetanilides) or strong electron-withdrawing groups on the benzene (B151609) ring significantly decreases the reaction rate. nih.gov

Table 3: Reaction Rate Constants of this compound with Nitrogen-Containing Compounds

CompoundRate Constant (k) [M⁻¹s⁻¹]Reference(s)
Aniline5.0 x 10⁸ doi.org
p-Chloroaniline4.3 x 10⁸ oup.com
p-Nitroaniline7.3 x 10⁷ oup.com
N,N-dimethylaniline1.8 x 10⁹ oup.com
AtrazineIntermediate Reactivity researchgate.netoup.com
Sulfamethoxazole- (Degradation enhanced) mdpi.com
Tryptophan7.0 x 10⁸ researchgate.net

Interactions with Biological Molecules

The this compound is a significant contributor to oxidative stress in biological systems, where it reacts with essential biomolecules, leading to cellular damage.

Oxidation of Nucleic Acid Components (e.g., Guanine, DNA)

The this compound readily oxidizes nucleic acid components, with a particular preference for guanine due to its low oxidation potential compared to other DNA bases. pnas.org The reaction mechanism involves a one-electron transfer from guanine to the this compound, forming a guanine radical cation. nih.govresearchgate.net This initial radical species can then undergo further reactions, leading to the formation of various DNA lesions. One of the most significant products is 8-oxo-7,8-dihydroguanine (8-oxoGua), a well-established biomarker for oxidative DNA damage. rsc.org The this compound is considered a key intermediate in the oxidation of guanine in DNA. nih.govrsc.org

The rate constants for the reaction of the this compound with guanine and its nucleoside derivatives are in the range of 10⁷ to 10⁸ M⁻¹s⁻¹. nih.govcapes.gov.br For instance, the bimolecular rate constant for the oxidation of guanine within a double-stranded oligonucleotide is approximately (1.9 ± 0.2) x 10⁷ M⁻¹s⁻¹. capes.gov.br Interestingly, the rate of oxidation is faster for guanine in single-stranded DNA compared to its double-stranded counterpart. capes.gov.brnih.gov The oxidation of guanine by the this compound can ultimately lead to the formation of stable end-products like spiroiminodihydantoin lesions. capes.gov.brnih.govacs.org

Table 1: Reaction Rate Constants for the Oxidation of Nucleic Acid Components by the this compound

Compound Rate Constant (M⁻¹s⁻¹) Notes
Guanine in double-stranded oligonucleotide (1.5-3.0) x 10⁷ nih.gov Varies slightly with sequence context. nih.gov
Guanine in single-stranded oligonucleotide Faster than in double-stranded form by a factor of ~2 capes.gov.brnih.gov

Reactions with Proteins and Amino Acids (e.g., Myoglobin (B1173299), Hemoglobin)

Proteins and their constituent amino acids are also susceptible to oxidation by the this compound. encyclopedia.pubmdpi.com The most reactive amino acids are those with electron-rich side chains, such as tryptophan, tyrosine, methionine, and cysteine. encyclopedia.pubresearchgate.net The reaction typically proceeds via a one-electron abstraction, generating amino acid-centered radicals. encyclopedia.pub For instance, the reaction with tryptophan yields a tryptophanyl radical.

The heme-containing proteins myoglobin and hemoglobin are also targets for the this compound. The radical can oxidize the Fe(II) center of oxymyoglobin and oxyhemoglobin to the ferric state (Fe(III)), a process that can occur through both intramolecular and intermolecular pathways. nih.govresearchgate.netacs.org Studies have shown that the this compound reacts with the globin portion of these proteins to form secondary radicals, which then oxidize the iron center. nih.govresearchgate.net The second-order rate constants for the reaction of the this compound with metmyoglobin and methemoglobin are (4.7 ± 0.3) × 10⁷ M⁻¹s⁻¹ and (1.9 ± 0.3) × 10⁸ M⁻¹s⁻¹, respectively. researchgate.netacs.org

Table 2: Reactivity of Amino Acids with the this compound

Amino Acid Relative Reactivity Key Reaction Products
Tryptophan High researchgate.net Tryptophanyl radical
Tyrosine High researchgate.net Tyrosyl radical
Methionine High mdpi.com Sulfur radical cation, Methionine sulfoxide mdpi.com
Cysteine High researchgate.net Thiyl radical
Histidine Moderate researchgate.net

Mechanisms of Lipid Oxidation Initiation

The this compound is capable of initiating lipid peroxidation, a destructive chain reaction that damages cell membranes. mdpi.comnih.gov The initiation step involves the abstraction of a hydrogen atom from a polyunsaturated fatty acid (PUFA) by the this compound. mdpi.comnih.govnih.gov This reaction is most favorable at the diallyl carbon atoms of PUFAs, as it has the lowest energy barrier. mdpi.comnih.gov This hydrogen abstraction generates a carbon-centered lipid radical (L•). nih.gov The lipid radical then rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•), which propagates the chain reaction by abstracting a hydrogen atom from another PUFA molecule. nih.gov This cascade leads to the formation of lipid hydroperoxides and other reactive products that can cause widespread cellular damage. mdpi.com It has been suggested that many processes previously attributed to hydroxyl radicals may actually be initiated by carbonate radicals, especially in bicarbonate-rich environments. mdpi.comnih.govresearchgate.net

Reactivity with Coenzymes and Vitamins (e.g., Vitamin B12 Derivatives)

The this compound can react with and potentially inactivate various coenzymes and vitamins. mdpi.com A notable example is its reaction with vitamin B12 derivatives. The this compound can oxidize the Co(II) center of cob(II)alamin to Co(III) with a high bimolecular rate constant of 2.0 × 10⁹ M⁻¹s⁻¹. researchgate.netescholarship.orgnih.gov This oxidation can alter the function of vitamin B12-dependent enzymes. The reaction with hydroxycobalamin (a form of vitamin B12) is more complex, proceeding in two steps with a rate constant of 4.3 × 10⁸ M⁻¹s⁻¹ for the initial reaction. nih.gov The mechanism is proposed to involve hydrogen abstraction from the corrin (B1236194) ring. nih.gov

Reactions with Inorganic Species

The this compound also demonstrates reactivity towards various inorganic ions in aqueous solutions.

Oxidation of Sulfite (B76179) and Halide Ions

The this compound is a potent oxidant of several inorganic anions. It can oxidize sulfite ions (SO₃²⁻) to the sulfite radical (SO₃•⁻) through a single electron transfer process. copernicus.orgcopernicus.org This reaction is significant in atmospheric chemistry, as it can contribute to the formation of sulfate (B86663) aerosols. copernicus.orgcopernicus.org

The this compound also reacts with halide ions, with the ease of oxidation following the order I⁻ > Br⁻ > Cl⁻. nist.govresearchgate.net Iodide and bromide are readily oxidized, while the oxidation of chloride is less efficient due to its higher redox potential. nist.govresearchgate.net These reactions are important in understanding the chemistry of saline waters and other environments where both carbonate radicals and halides are present. researchgate.net

Table 3: Oxidation of Inorganic Ions by the this compound

Ion Product(s) Notes
Sulfite (SO₃²⁻) Sulfite radical (SO₃•⁻) copernicus.orgcopernicus.org Important in atmospheric sulfate formation. copernicus.orgcopernicus.org
Iodide (I⁻) Iodine radical (I•), subsequently I₂ nist.gov Readily oxidized. nist.gov
Bromide (Br⁻) Bromine radical (Br•), subsequently Br₂ nist.govresearchgate.net Readily oxidized. nist.govresearchgate.net

Table 4: List of Chemical Compounds

Compound Name
8-oxo-7,8-dihydroguanine
Bromide
Bromine
This compound
Chloride
Cob(II)alamin
Cysteine
Guanine
Hemoglobin
Histidine
Hydroxycobalamin
Iodide
Iodine
Methionine
Myoglobin
Phenylalanine
Spiroiminodihydantoin
Sulfite
Sulfite radical
Tryptophan
Tyrosine

Reactions with Transition Metal Complexes and Ions

The this compound (CO₃•⁻) exhibits significant reactivity towards a variety of transition metal complexes and ions in aqueous solutions. These reactions primarily occur through outer-sphere electron transfer, leading to the oxidation of the metal center to a higher oxidation state. acs.orgacs.org The reactivity is influenced by factors such as the oxidation potential of the metal complex and the rate of ligand exchange. figshare.com Carbonate can also act as a ligand, stabilizing transition metal ions in unusually high oxidation states, such as Fe(IV), Co(IV), Ni(III), and Cu(III). nih.govresearchgate.net

Studies using techniques like flash photolysis and pulse radiolysis have determined the rate constants for reactions of the this compound with numerous transition metal species. For instance, cyano complexes of Fe(II), Mo(IV), and W(IV) react with the this compound with rate constants in the range of 10⁷ to 10⁹ M⁻¹s⁻¹. acs.orgacs.org The activation energies for these reactions generally decrease as the driving force for the reaction increases, which is characteristic of outer-sphere electron transfer mechanisms. acs.org

The this compound can oxidize aquo ions such as Co(II), Ni(II), and Cu(II). figshare.com It also reacts with chelated metal complexes. For example, the reaction of the this compound with the Ni(II)-iminodiacetate complex and Ni(II)-ethylenediaminetetraacetate [Ni(II)(edta)]²⁻ has been studied, demonstrating the oxidation of the Ni(II) center. acs.orgresearchgate.net In the case of [Ni(II)(edta)]²⁻, the reaction proceeds with a rate constant of (4.5 ± 0.4) x 10⁷ M⁻¹s⁻¹, initially forming a five-coordinate Ni(III) species. researchgate.net This intermediate subsequently undergoes aquation. researchgate.net

Interestingly, the reaction of the this compound with certain cobalt(III) amine complexes, such as Co(NH₃)₅Cl²⁺ and Co(NH₃)₅Br²⁺, results in ligand substitution, a different outcome compared to the reaction with hydroxyl radicals which leads to the reduction of the metal center. figshare.com This suggests that the initial interaction of the this compound is with the halide ligand. figshare.com

The following table summarizes the rate constants for the reactions of the this compound with selected transition metal complexes and ions.

Table 1: Rate Constants for Reactions of this compound with Transition Metal Complexes and Ions

Transition Metal Complex/Ion Rate Constant (k) [M⁻¹s⁻¹] Reference
[Fe(CN)₆]⁴⁻ 5 x 10⁸ acs.org
[Mo(CN)₈]⁴⁻ 6.5 x 10⁷ acs.org
[W(CN)₈]⁴⁻ 3.3 x 10⁷ acs.org
Ni(II)-iminodiacetate Order of 10⁶ - 10⁷ acs.org
[Ni(II)(edta)]²⁻ (4.5 ± 0.4) x 10⁷ researchgate.net
Co(aq)²⁺ < 10⁶ figshare.com
Ni(aq)²⁺ < 10⁶ figshare.com
Cu(aq)²⁺ 1.5 x 10⁷ figshare.com
Co(NH₃)₅Cl²⁺ 2.0 x 10⁶ figshare.com
Co(NH₃)₅Br²⁺ 5.7 x 10⁶ figshare.com

Gas-Phase Reactivity of this compound Anion

The gas-phase chemistry of the this compound anion (CO₃•⁻) is crucial for understanding its role in environments like the troposphere. acs.orgnih.gov Experimental studies, often employing mass spectrometry techniques, have begun to elucidate its intrinsic reactivity, which can be significantly different from its behavior in solution.

In the gas phase, the this compound anion can participate in ligand exchange reactions. A notable example is its reaction with hydrogen chloride (HCl). While the bare CO₃•⁻ reacts with HCl to form OHCl•⁻ with a very low efficiency, the hydrated this compound, CO₃•⁻(H₂O), undergoes a much more efficient ligand exchange of the water molecule for HCl. acs.orgnih.govacs.org This reaction produces the chloride-bithis compound complex, Cl⁻(HCO₃•). acs.orgnih.gov

Another instance of gas-phase displacement has been observed in the reaction of carbonate cluster ions with sulfur dioxide (SO₂). In these reactions, SO₂ promotes the stepwise displacement of carbon dioxide from the carbonate clusters, leading to the formation of sulfite cluster ions. researchgate.net

Hydration has a profound effect on the gas-phase reactivity of the this compound anion. The presence of even a single water molecule can dramatically alter reaction pathways and rates. acs.orgnih.gov As demonstrated in the reaction with HCl, hydration significantly accelerates the reaction. The rate constant for the ligand exchange reaction of CO₃•⁻(H₂O) with HCl is nearly two orders of magnitude greater than the reaction of bare CO₃•⁻ with HCl. acs.orgnih.gov

Quantum chemical calculations suggest that for the bare radical, the reaction proceeds through a proton-coupled electron transfer, whereas for the hydrated radical, the reaction is a barrierless, exothermic ligand exchange. acs.org This highlights the role of the water molecule in stabilizing the transition state and facilitating the reaction. Under tropospheric conditions where the hydrated form of the this compound is expected to be dominant, this enhanced reactivity is particularly significant. acs.orgnih.gov Computational studies also indicate that explicit water molecules are necessary to accurately model the properties and reactivity of the this compound anion, emphasizing the importance of solvent-solute interactions even in a gas-phase context. rsc.org

The following table presents key gas-phase reaction data for the this compound anion and its hydrated form.

Table 2: Gas-Phase Reactivity Data for this compound Anion

Reactants Products Rate Constant (cm³ s⁻¹) Reaction Type Reference
CO₃•⁻ + HCl OHCl•⁻ + CO₂ 4.2 x 10⁻¹² Proton-coupled electron transfer acs.orgnih.gov
CO₃•⁻(H₂O) + HCl Cl⁻(HCO₃•) + H₂O 2.7 x 10⁻¹⁰ Ligand Exchange acs.orgnih.gov
Carbonate Cluster Ions + SO₂ Sulfite Cluster Ions + CO₂ - Ligand Displacement researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a molecular-level understanding of the carbonate radical's structure, energetics, and behavior. A variety of computational techniques have been employed to study this important radical.

Density Functional Theory (DFT) Studies of Structure and Energy

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been instrumental in characterizing the geometry and energy of the this compound. DFT calculations have been used to explore the reaction mechanisms of systems containing CO₂, such as the reaction with the hydroxyl radical to form the this compound anion. researchgate.netnih.gov Studies have also employed DFT to investigate the structural integrity and reactions of the bithis compound, a conjugate acid of the this compound anion. acs.orgresearchgate.net

Different DFT functionals are often tested to find the most accurate and efficient for a particular system. rsc.org For instance, research on the lipid peroxidation induced by carbonate radicals used the CAM-B3LYP method with the 6-311+g(d,p) basis set to study hydrogen abstraction and radical addition reactions. mdpi.com The selection of the functional can significantly impact the accuracy of the calculated results. researchgate.net

DFT Functional Basis Set Application
CAM-B3LYP6-311+g(d,p)Lipid peroxidation mechanisms mdpi.com
B3LYP6-311++G(2d,2p)Reduction potential calculations rsc.org
ωB97xD6-311++G(2d,2p)Reduction potential calculations rsc.org
M06-2X6-311++G(2d,2p)Reduction potential calculations rsc.org
UM06-2Xaug-cc-pVTZReaction mechanisms with hydroxyl radical researchgate.netnih.gov

Ab Initio Methods for Electronic Structure and Thermochemistry

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. These methods have been used to study the electronic structure and thermochemistry of the this compound and related species. cdnsciencepub.comresearchgate.net High-level ab initio calculations, such as the Gaussian-n theories (e.g., G3) and coupled-cluster methods (e.g., CCSD(T)), are often used to obtain accurate thermochemical data. chemrxiv.org For example, the reaction kinetics of glycerol (B35011) carbonate with OH radicals were investigated using CCSD(T)/cc-pV(D, T)Z//MP2/cc-pVTZ level of theory to map the potential energy surface. osti.gov The thermochemistry of the dissociation of the CH₃OCO radical, an intermediate in the CH₃O + CO reaction, has also been studied using ab initio methods. osti.gov

Calculation of Spectroscopic Parameters (e.g., g-factors, HFC constants)

Quantum chemical calculations are crucial for predicting and interpreting spectroscopic parameters of radicals, such as g-factors and hyperfine coupling (HFC) constants, which are experimentally measured using techniques like Electron Paramagnetic Resonance (EPR). acs.org For the this compound and its complexes, calculations have been performed using functionals like PBE0 and BP86 with various basis sets to determine these parameters. rsc.org The calculated g-factor for a radical cationic species of a carbonate was found to be in good agreement with experimental results. rsc.org The g-factors for C-centered radicals are typically around 2.0036, while O-centered radicals usually have g-factors exceeding 2.005. acs.org

Parameter Typical Calculated Value Significance
g-factor~2.003-2.005Helps identify the type of radical (e.g., C-centered vs. O-centered) rsc.orgacs.org
HFC constantsVaries with nucleusProvides information about the distribution of the unpaired electron spin density rsc.orgresearchgate.net

Potential Energy Surface (PES) Mapping and Reaction Pathways

A potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a system as a function of its geometry. libretexts.org By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the lowest energy reaction pathways connecting them. libretexts.orgrsc.org Computational methods are used to explore the PES for reactions involving the this compound, providing insights into reaction mechanisms and kinetics. researchgate.netresearchgate.net For example, the PES for the reaction of the propargyl radical with molecular oxygen has been mapped using high-level ab initio calculations. researchgate.net Similarly, the PES for the oxidation-induced decomposition of ethylene (B1197577) carbonate has been investigated to clarify dominant reaction pathways. researchgate.net

Internal Reaction Coordinate (IRC) Analysis for Transition States

Once a transition state has been located on the potential energy surface, an Internal Reaction Coordinate (IRC) calculation is performed to confirm that it connects the desired reactants and products. uni-muenchen.degithub.iogaussian.com The IRC is the minimum energy reaction pathway in mass-weighted cartesian coordinates from a transition state to the corresponding minima. uni-muenchen.de This analysis is essential for verifying the nature of a transition state and understanding the reaction mechanism. uni-muenchen.de IRC calculations have been used to study the reactions of carbonate radicals, for instance, in confirming the transition states in hydrogen abstraction reactions from polyunsaturated fatty acids. mdpi.com The Gonzalez-Schlegel method is a common algorithm for following the IRC. uni-muenchen.de In some cases, bifurcations can occur on the reaction path, where the IRC from a single transition state can lead to multiple products. missouri.edu

Solvent Effects and Solvation Models in Computational Studies

The surrounding solvent can significantly influence the properties and reactivity of a species, especially for charged radicals like the this compound anion. Computational models account for solvent effects in two primary ways: implicitly and explicitly.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. rsc.orgrsc.org These models are computationally efficient but may not capture specific solute-solvent interactions like hydrogen bonding. rsc.org

Kinetic Modeling and Simulation of this compound Processes

The development of a kinetic model for this compound processes typically involves several key steps. First, all relevant chemical reactions are identified, including initiation, propagation, and termination steps. This includes the formation of the this compound itself, often from the reaction of hydroxyl radicals (•OH) with bicarbonate (HCO₃⁻) or carbonate (CO₃²⁻) ions, its subsequent reactions with target compounds, and its self-termination or reactions with other species in the matrix. nih.govresearchgate.net Second, accurate rate constants for each of these reactions are compiled from the literature or determined experimentally or through theoretical calculations. nih.govresearchgate.net The model, consisting of a system of differential equations, is then solved numerically using specialized software to predict the concentration profiles of the species of interest under specific conditions (e.g., pH, initial concentrations of reactants, and light intensity in photochemical systems). nih.gov This approach allows for the investigation of factors influencing the process, such as the inhibitory or promoting effects of water matrix components like dissolved organic matter (DOM) and other ions. nih.govnih.gov

Estimation of Steady-State Concentrations

A critical parameter in assessing the role of the this compound in any chemical system is its steady-state concentration ([CO₃•⁻]ₛₛ). This value represents a condition where the rate of formation of the radical is balanced by its rate of consumption. Due to its high reactivity and consequently short lifetime, the direct measurement of [CO₃•⁻]ₛₛ is challenging. Therefore, kinetic modeling and competition kinetics are the primary methods used for its estimation. nih.govresearchgate.net

In natural surface waters, the steady-state concentration of the this compound is estimated to be in the range of 10⁻¹⁵ to 10⁻¹³ M. nih.gov This is often one to two orders of magnitude higher than the steady-state concentration of the more reactive hydroxyl radical (•OH), which typically ranges from 10⁻¹⁸ to 10⁻¹⁴ M. nih.gov The higher concentration of CO₃•⁻, despite its lower reactivity with many compounds, suggests it can be a significant contributor to the transformation of pollutants in natural aquatic environments. nih.gov

In engineered systems like AOPs, the [CO₃•⁻]ₛₛ can be significantly higher and is highly dependent on the operational parameters. For instance, in UV/H₂O₂ processes conducted in the presence of bicarbonate ions, simulated [CO₃•⁻]ₛₛ can be about two orders of magnitude higher than that of •OH. nih.gov Similarly, in a UV/SPC (sodium percarbonate) system for the degradation of bisphenol A, the steady-state concentration of CO₃•⁻ was determined to be 2.3 × 10⁻¹² M, compared to 1.82 × 10⁻¹⁴ M for •OH. researchgate.net Kinetic models have shown that the [CO₃•⁻]ₛₛ increases with increasing bicarbonate concentrations, which act as the precursor for the radical's formation via scavenging of •OH. nih.gov

The table below presents estimated steady-state concentrations of the this compound in different environments as determined by kinetic modeling and experimental studies.

Table 1: Estimated Steady-State Concentrations of this compound (CO₃•⁻)

Environment/System Estimated [CO₃•⁻]ₛₛ (M) Comparison Species Comparison [Species]ₛₛ (M) Reference
Natural Surface Waters 10⁻¹⁵ – 10⁻¹³ Hydroxyl Radical (•OH) 10⁻¹⁸ – 10⁻¹⁴ nih.gov
Sunlit Natural Waters (Theoretical) 5.0 × 10⁻¹⁵ Hydroxyl Radical (•OH) 1.0 × 10⁻¹⁷ nih.gov
UV/H₂O₂ Process with mM Bicarbonate ~2 orders of magnitude > [•OH] Hydroxyl Radical (•OH) - nih.gov
UV/SPC Process (for BPA degradation) 2.3 × 10⁻¹² Hydroxyl Radical (•OH) 1.82 × 10⁻¹⁴ researchgate.net
TiO₂ + Air + CO₂ System 1.39 × 10⁻¹³ (maximum) Hydroxyl Radical (•OH) 2.15 × 10⁻¹⁵ copernicus.org

Simulation of Degradation Pathways and Rates

The reaction of the this compound with organic and inorganic compounds typically proceeds via electron transfer, forming a radical cation from the substrate. nih.gov For example, in the degradation of sulfur-containing compounds like thioanisole (B89551) and dibenzothiophene (B1670422), the proposed mechanism involves the abstraction of an electron from the sulfur atom to form a radical cation. This intermediate is then oxidized, often by dissolved oxygen, to form the corresponding sulfoxide (B87167), which can be further oxidized to the sulfone. nih.gov Kinetic simulations of these pathways help to validate the proposed mechanisms and predict the formation of transformation products. collectionscanada.gc.ca

The rate of degradation is determined by the second-order rate constant (k) for the reaction between the this compound and the target compound, as well as the steady-state concentration of the radical. The this compound is a selective oxidant, and its reaction rate constants span a very wide range, from less than 10² M⁻¹s⁻¹ to over 10⁹ M⁻¹s⁻¹. nih.govresearchgate.netresearchgate.net Compounds with electron-rich moieties, such as phenols, anilines, and sulfur-containing compounds, tend to react quickly with CO₃•⁻. nih.govnih.gov

The following table provides a selection of second-order rate constants for the reaction of the this compound with various compounds, which are essential input parameters for simulating degradation rates.

Table 2: Second-Order Rate Constants for Reactions of the this compound

Compound Compound Type Rate Constant (k) (M⁻¹s⁻¹) Reference
Parathion (B1678463) Organophosphorus Pesticide 2.8 × 10⁶ nih.gov
Chlorpyrifos Organophosphorus Pesticide 8.8 × 10⁶ nih.gov
Carbamazepine Pharmaceutical 4.5 × 10⁶ nih.gov
Bisphenol A Plasticizer 2.23 × 10⁸ researchgate.net
Anilines Aromatic Amines 10⁷ – 10⁹ nih.gov
Phenoxide Anions Phenols High (10⁷ – 10⁹ range) nih.gov
Sulfur-containing compounds Various 10⁶ – 10⁸ nih.gov
Methanol Aliphatic Alcohol 10³ – 10⁵ nih.gov
Suwannee River Fulvic Acid Dissolved Organic Matter (280 ± 90) (mg of C/L)⁻¹s⁻¹ acs.org

Environmental and Engineered System Implications

Role in Aquatic Environmental Chemistry

The carbonate radical is a key reactive intermediate in sunlit natural waters. researchgate.net Its formation and reactivity are influenced by the interplay of various water components, making its role in the degradation of pollutants and natural organic matter a complex and important area of study.

Indirect Photolysis in Natural Waters

Indirect photolysis is a primary degradation pathway for many organic contaminants in surface waters. nih.gov This process involves the absorption of sunlight by photosensitizers, such as chromophoric dissolved organic matter (CDOM), nitrate (B79036), and nitrite (B80452), which then produce transient reactive species. unito.it The this compound is one of these key photochemically produced reactive intermediates (PPRIs). unito.it

The formation of the this compound in sunlit waters primarily occurs through the reaction of hydroxyl radicals (•OH) with bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions. researchgate.net Additionally, the excited triplet states of dissolved organic matter (³DOM*) can oxidize carbonate ions to form the this compound. researchgate.net Although less reactive than the hydroxyl radical, the this compound can reach significantly higher steady-state concentrations in natural waters, sometimes two to three orders of magnitude greater. nih.govacademie-sciences.fr This higher concentration can compensate for its lower reactivity, making it a significant contributor to the indirect photolysis of various compounds, including pesticides and pharmaceuticals. nih.govacademie-sciences.fr For instance, studies have shown that the degradation of certain crop protection products is significantly enhanced by indirect photolysis involving the this compound. nih.gov

Contribution to Oxidative Processes in Freshwater and Seawater

The this compound is a selective oxidant, reacting rapidly with electron-rich compounds like phenols, anilines, and sulfur-containing organic molecules. nih.govacademie-sciences.fr In freshwater systems, the primary source of the this compound is the reaction of hydroxyl radicals with bicarbonate and carbonate ions. academie-sciences.fr Its steady-state concentration and, therefore, its contribution to oxidative processes are highly dependent on the water's alkalinity and pH. rsc.orgnih.gov

In seawater, the scenario is more complex due to the high concentration of halide ions, particularly bromide (Br⁻), which is a major scavenger of hydroxyl radicals. researchgate.net This leads to the formation of other reactive species like the dibromide radical anion (Br₂•⁻), which can also participate in oxidative processes. unito.it However, the this compound still plays a role in seawater, with its degradation of certain compounds being a significant pathway. unito.it The relative importance of the this compound compared to other oxidants in seawater depends on the specific contaminant and the water chemistry.

Influence of Water Matrix Components (e.g., DOC, pH)

The reactivity and steady-state concentration of the this compound are significantly influenced by the components of the water matrix.

Dissolved Organic Carbon (DOC): DOC acts as both a source and a sink for the this compound. The chromophoric fraction of DOC (CDOM) can act as a photosensitizer, leading to the formation of carbonate radicals via excited triplet states. researchgate.net Conversely, DOC is also a major scavenger of carbonate radicals, reducing their lifetime and steady-state concentration. rsc.orgnih.gov The bimolecular reaction rate constants between the this compound and various DOC isolates have been found to correlate with the bulk properties of the DOC, such as its phenolic content and specific UV absorbance (SUVA). researchgate.net Generally, in waters with low DOC, reactions involving the this compound are favored. rsc.org

pH: The pH of the water is a critical factor controlling the formation and reactivity of the this compound. The equilibrium between bicarbonate and carbonate shifts towards carbonate at higher pH values. Since the reaction rate constant of the hydroxyl radical with carbonate is significantly higher than with bicarbonate, the formation of the this compound is enhanced at higher pH. rsc.orgnih.gov Consequently, the steady-state concentration of the this compound generally increases with increasing pH. rsc.orgnih.gov

The following table summarizes the influence of key water matrix components on the this compound:

Water Matrix ComponentInfluence on this compoundReference
Dissolved Organic Carbon (DOC)Acts as both a source (via ³DOM) and a primary sink. High DOC generally leads to lower steady-state concentrations of CO₃•⁻. researchgate.netrsc.orgnih.gov
pHHigher pH favors the formation of carbonate ions, which react more rapidly with •OH, leading to increased formation and steady-state concentration of CO₃•⁻. rsc.orgnih.gov
Bicarbonate (HCO₃⁻) / Carbonate (CO₃²⁻)Precursors for the formation of CO₃•⁻ through reaction with •OH and ³DOM. Higher concentrations generally increase the formation rate. researchgate.netacademie-sciences.fr
Nitrate (NO₃⁻)A photochemical source of •OH, which in turn is a primary precursor for CO₃•⁻ formation. nih.gov

Involvement in Atmospheric Chemistry

While historically considered a marginal species in atmospheric chemistry, recent research has highlighted the significant and previously overlooked role of the this compound in atmospheric processes, particularly in the formation of secondary inorganic aerosols. researchgate.netcopernicus.orgresearchgate.net

Contribution to Sulfate (B86663) and Nitrate Formation

The this compound has been identified as a key oxidant in the formation of atmospheric sulfate and nitrate. copernicus.orgacs.org It can be generated on the surface of mineral dust particles through the interaction of photogenerated holes or hydroxyl radicals with carbonate and bicarbonate present in the dust. acs.org

Sulfate Formation: Laboratory studies and atmospheric models have demonstrated that the this compound can significantly accelerate the heterogeneous oxidation of sulfur dioxide (SO₂), leading to the formation of sulfate (SO₄²⁻). copernicus.orgresearchgate.netcopernicus.org This process involves a single electron transfer from sulfite (B76179) ions to the this compound. copernicus.org The presence of carbonate radicals has been shown to enhance the SO₂ uptake coefficient on mineral dust particles by as much as 17 times. copernicus.org Recent modeling suggests that the this compound could contribute significantly to secondary sulfate formation, especially during dust storm events. researchgate.net

Nitrate Formation: The this compound also plays a role in the formation of nitrate (NO₃⁻) by facilitating the transformation of nitrite. acs.orgacs.org This pathway is particularly important under lower light intensity and higher humidity conditions. acs.org The presence of (bi)carbonate on mineral dust not only acts as a pH buffer for the uptake of nitrogen dioxide (NO₂) but also directly participates in photochemical reactions by generating carbonate radicals under irradiation. acs.org

Reactions in Atmospheric Heterogeneous Processes

Atmospheric heterogeneous processes occur at the interfaces between different phases, such as on the surface of aerosol particles. The this compound is an important participant in these reactions, particularly on mineral dust aerosols. copernicus.orgacs.org Carbonate is abundant in mineral dust, and under irradiation, these particles can produce carbonate radicals. copernicus.orgdntb.gov.ua

These radicals then act as powerful oxidants, driving the transformation of atmospheric trace gases like SO₂ and NO₂ into particulate sulfate and nitrate. copernicus.orgacs.orgcopernicus.org This has significant implications for air quality and climate, as sulfate and nitrate are major components of atmospheric particulate matter (PM), which can affect human health and the Earth's radiative balance. copernicus.org The chemistry involving the this compound on dust surfaces is complex and can be influenced by factors such as relative humidity and the composition of the dust. acs.org The recognition of the this compound's role in these processes is leading to a re-evaluation of its importance in atmospheric models. researchgate.netresearchgate.net

The following table presents key research findings on the role of the this compound in atmospheric chemistry:

Atmospheric ProcessKey FindingReference
Sulfate FormationCO₃•⁻ enhances the SO₂ uptake coefficient on mineral dust particles by a factor of 17. copernicus.org
Sulfate FormationCO₃•⁻ is a key driver of rapid atmospheric sulfate formation, with a significant contribution during dust storm episodes. researchgate.net
Nitrate FormationCO₃•⁻ facilitates the transformation of nitrite to nitrate on mineral dust surfaces, especially at lower light intensity and higher humidity. acs.orgacs.org
Heterogeneous Chemistry(Bi)carbonate on mineral dust generates CO₃•⁻ under irradiation, which acts as a reactive radical influencing secondary aerosol formation. acs.org

Significance in Tropospheric Anion Chemistry

The this compound anion (CO₃•⁻) is increasingly recognized as a key intermediate in tropospheric anion chemistry, a role that has been historically underestimated. Although often considered a marginal species due to its limited abundance in the typically acidic atmospheric aqueous phase, its importance is significantly amplified in localized alkaline environments, such as on the surface of humidified carbonate-bearing dust particles. In these microenvironments, the concentration of the this compound can be two orders of magnitude higher than that of the hydroxyl radical (•OH).

The this compound participates in several atmospherically relevant reactions, influencing the formation of secondary inorganic aerosols. Research has demonstrated its role in the oxidation of sulfur dioxide (SO₂) and nitrogen dioxide (NO₂), contributing to the formation of sulfate and nitrate aerosols, respectively. For instance, the uptake coefficient of SO₂ on mineral dust particles is enhanced significantly in the presence of carbonate radicals. This occurs through a single electron transfer process from sulfite to the this compound.

Furthermore, the this compound is involved in photo-oxidation reactions, and its formation can be initiated by the interaction of photo-excited species with carbonate or bicarbonate ions. It can be generated through the reaction of hydroxyl radicals with carbonate/bicarbonate anions or via the triplet states of dissolved organic matter. The hydration of the this compound also plays a crucial role in its reactivity. For example, the hydrated form, CO₃•⁻(H₂O), reacts efficiently with hydrogen chloride (HCl) in the gas phase, a reaction that has implications for tropospheric anion chemistry models. The reaction of CO₃•⁻ and its hydrated forms with nitric acid (HNO₃) is also a significant pathway for nitrate formation in the troposphere.

Recent studies highlight that the this compound's contribution to secondary sulfate formation can be substantial, particularly during dust-storm and haze events. This underscores the need to incorporate its chemistry into atmospheric models to accurately predict aerosol formation and its impact on air quality and climate.

Impact on Advanced Oxidation Processes (AOPs)

The this compound (CO₃•⁻) plays a multifaceted and significant role in Advanced Oxidation Processes (AOPs), which are widely used for water and wastewater treatment. Its impact stems from its selective reactivity, its ability to scavenge primary oxidants, and its function as a chain carrier in oxidative systems.

Mediating Pollutant Degradation in Water Treatment

In the context of AOPs, the this compound acts as a selective oxidant. While not as reactive as the hydroxyl radical (•OH), it effectively degrades specific classes of organic pollutants, particularly those rich in electrons such as phenols, anilines, and sulfur-containing compounds. This selectivity can be advantageous in complex water matrices where the degradation of target pollutants is desired without excessive consumption of oxidants by non-target background organic matter.

The this compound is primarily formed in AOPs through the reaction of hydroxyl radicals with bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions, which are common constituents of natural waters.

•OH + HCO₃⁻ → CO₃•⁻ + H₂O

•OH + CO₃²⁻ → CO₃•⁻ + OH⁻

The presence of bicarbonate and carbonate can, therefore, shift the dominant oxidative species from the highly reactive but non-selective hydroxyl radical to the more selective this compound. This can enhance the degradation of certain pollutants. For example, studies have shown that in the presence of bicarbonate, the degradation of specific organic micropollutants by AOPs is accelerated due to the action of the this compound.

Influence on Disinfection Byproduct Formation

The presence and reactions of the this compound can influence the formation of disinfection byproducts (DBPs) during water treatment. AOPs are often used in conjunction with disinfectants like chlorine. The this compound can react with natural organic matter (NOM) to form specific intermediates that may be precursors to the formation of halogenated DBPs.

The selective reactivity of the this compound with electron-rich moieties in NOM, such as phenolic structures, can alter the characteristics of the organic matter. These alterations can affect the subsequent reactions with disinfectants, potentially leading to changes in the speciation and concentration of DBPs. For instance, the oxidation of NOM by carbonate radicals might increase or decrease the formation of trihalomethanes (THMs) and haloacetic acids (HAAs), depending on the specific reaction pathways and the nature of the NOM. Understanding the role of the this compound is therefore crucial for managing DBP formation in water treatment plants that utilize AOPs.

Compound Names

Compound Name
Aniline
Bicarbonate
Carbonate
This compound
Carbonic acid
Carbon dioxide
Carbon monoxide
Chlorine
Formaldehyde
Haloacetic acids
Hydrochloric acid
Hydrogen chloride
Hydrogen peroxide
Hydroperoxyl radical
Hydroxyl radical
Methane
Nitrate
Nitric acid
Nitrogen dioxide
Nitrogen oxides
Organic oxyl radical
Organic peroxyl radical
Oxygen
Ozone
Phenol (B47542)
Porphyrins
Pyrene
Sulfate
Sulfite
Sulfur dioxide
Trihalomethanes
Water

The this compound anion (CO₃•⁻) is increasingly acknowledged as a crucial intermediate in the chemistry of the troposphere, a role that was previously underestimated. While often considered a minor species due to its relatively low abundance in the typically acidic atmospheric aqueous phase, its importance is greatly amplified in localized alkaline environments. Such conditions are found, for example, on the surface of humidified, carbonate-rich dust particles. In these specific microenvironments, the concentration of the this compound can be two orders of magnitude higher than that of the highly reactive hydroxyl radical (•OH).

The this compound is an active participant in several reactions that are highly relevant to the atmosphere, where it influences the formation of secondary inorganic aerosols. Research has shown its involvement in the oxidation of both sulfur dioxide (SO₂) and nitrogen dioxide (NO₂), which leads to the formation of sulfate and nitrate aerosols, respectively. For instance, the presence of carbonate radicals significantly enhances the uptake coefficient of SO₂ on mineral dust particles. This enhancement occurs through a single electron transfer mechanism from sulfite to the this compound.

Moreover, the this compound is involved in photo-oxidation reactions. Its formation can be initiated by the interaction of photo-excited species with carbonate or bicarbonate ions. It can be generated from the reaction of hydroxyl radicals with carbonate/bicarbonate anions or through the triplet states of dissolved organic matter. The hydration of the this compound is another factor that plays a critical role in its reactivity. For example, its hydrated form, CO₃•⁻(H₂O), reacts efficiently with hydrogen chloride (HCl) in the gas phase, a reaction that has significant implications for tropospheric anion chemistry models. The reaction of the this compound and its hydrated forms with nitric acid (HNO₃) is also a significant pathway for the formation of nitrate in the troposphere.

Recent studies have highlighted that the contribution of the this compound to the formation of secondary sulfate can be substantial, especially during dust-storm and haze events. This underscores the need to incorporate its chemistry into atmospheric models to accurately predict the formation of aerosols and their subsequent impact on air quality and climate.

Impact on Advanced Oxidation Processes (AOPs)

The this compound (CO₃•⁻) plays a complex and significant role in Advanced Oxidation Processes (AOPs), which are a cornerstone of modern water and wastewater treatment. Its impact is multifaceted, stemming from its selective reactivity, its ability to scavenge primary oxidants, and its function as a chain carrier in oxidative systems.

Mediating Pollutant Degradation in Water Treatment

In the context of AOPs, the this compound functions as a selective oxidant. While it is not as powerful as the hydroxyl radical (•OH), it is effective in degrading specific classes of organic pollutants, particularly those that are electron-rich, such as phenols, anilines, and compounds containing sulfur. This selectivity can be a significant advantage in complex water matrices, where the goal is to degrade target pollutants without the excessive consumption of oxidants by non-target background organic matter.

The this compound is primarily formed in AOPs through the reaction of hydroxyl radicals with bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions, which are common in natural waters.

•OH + HCO₃⁻ → CO₃•⁻ + H₂O

•OH + CO₃²⁻ → CO₃•⁻ + OH⁻

The presence of bicarbonate and carbonate can, therefore, shift the dominant oxidative species from the highly reactive but non-selective hydroxyl radical to the more selective this compound. This shift can enhance the degradation of certain pollutants. For example, studies have shown that in the presence of bicarbonate, the degradation of specific organic micropollutants by AOPs is accelerated due to the action of the this compound.

Influence on Disinfection Byproduct Formation

The presence and reactions of the this compound can influence the formation of disinfection byproducts (DBPs) during water treatment. AOPs are often used in conjunction with disinfectants like chlorine. The this compound can react with natural organic matter (NOM) to form specific intermediates that may act as precursors to the formation of halogenated DBPs.

The selective reactivity of the this compound with electron-rich moieties in NOM, such as phenolic structures, can alter the characteristics of the organic matter. These alterations can affect subsequent reactions with disinfectants, potentially leading to changes in the speciation and concentration of DBPs. For instance, the oxidation of NOM by carbonate radicals might increase or decrease the formation of trihalomethanes (THMs) and haloacetic acids (HAAs), depending on the specific reaction pathways and the nature of the NOM. A thorough understanding of the role of the this compound is therefore crucial for managing DBP formation in water treatment plants that utilize AOPs.

Advanced Methodologies in Carbonate Radical Research

Time-Resolved Spectroscopic Techniques for Kinetic Studies

Time-resolved spectroscopy is a powerful tool for studying the kinetics of fast reactions involving transient species like the carbonate radical. Techniques such as pulse radiolysis and laser flash photolysis are instrumental in determining the rate constants of this compound reactions with a wide array of chemical compounds.

Pulse Radiolysis

Pulse radiolysis utilizes a short pulse of high-energy electrons to generate radicals in a solution. In the context of this compound research, water is irradiated to produce hydroxyl radicals (•OH), which then react with bicarbonate (HCO₃⁻) or carbonate (CO₃²⁻) ions to form the this compound. The formation and decay of the this compound, which has a characteristic absorption maximum around 600 nm, can be monitored using a fast spectrophotometric detection system. researchgate.netrsc.orgmdpi.com This allows for the direct measurement of its reaction rates with various substrates. For instance, the rate constant for the reaction of the this compound with the spin-trap 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) was determined to be 2.5 x 10⁶ M⁻¹s⁻¹ using this method. mdpi.com

Laser Flash Photolysis

Laser flash photolysis is another key technique for generating and studying the this compound. In a common approach, a laser pulse is used to photolyze a precursor molecule, such as persulfate (S₂O₈²⁻), to generate sulfate (B86663) radicals (SO₄•⁻). These sulfate radicals then oxidize bicarbonate or carbonate ions to produce the this compound. researchgate.net Similar to pulse radiolysis, the transient absorption of the this compound is monitored over time to determine its reaction kinetics. This method has been successfully used to determine the rate constants for the reaction of the this compound with various organic compounds, including herbicides, anilines, and phenoxide anions, with bimolecular rate constants typically falling in the range of 4 x 10⁶ to 1 x 10⁸ M⁻¹s⁻¹. nih.gov

The table below presents a selection of second-order rate constants for the reaction of the this compound with various compounds, as determined by time-resolved spectroscopic techniques.

Table 1: Second-Order Rate Constants for Reactions of the this compound
CompoundRate Constant (M⁻¹s⁻¹)TechniqueReference
Aniline4.1 x 10⁸Pulse Radiolysis core.ac.uk
N,N-dimethylaniline (DMAN)3.5 x 10⁸Pulse Radiolysis core.ac.uk
p-Aminobenzoate (AB)1.1 x 10⁸Pulse Radiolysis core.ac.uk
5,5-dimethyl-1-pyrroline-N-oxide (DMPO)2.5 x 10⁶Pulse Radiolysis mdpi.com
Thioanisole (B89551)3.0 x 10⁸Laser Flash Photolysis nih.gov
Dibenzothiophene (B1670422) (DBT)1.2 x 10⁸Laser Flash Photolysis nih.gov
Fenthion (B1672539)1.1 x 10⁸Laser Flash Photolysis nih.gov

Mass Spectrometry-Based Product Identification

Mass spectrometry (MS) is an indispensable tool for the identification of the products formed during the reaction of carbonate radicals with various organic and inorganic compounds. The high sensitivity and specificity of MS allow for the characterization of degradation products even at low concentrations.

The coupling of chromatographic separation techniques with mass spectrometry provides a powerful platform for analyzing complex mixtures of reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile degradation products. Prior to analysis, non-volatile compounds may be chemically derivatized to increase their volatility. GC-MS has been used to identify the degradation products of neonicotinoid insecticides and phenolic compounds after reaction with carbonate radicals. scielo.brmarquette.edu For example, in the degradation of neonicotinoids, products such as 6-chloronicotinic aldehyde have been identified. scielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for the analysis of a wide range of non-volatile and thermally labile compounds. It has been extensively used to identify the degradation products of various pollutants, including pesticides, sulfur-containing compounds, and bisphenol A, following their reaction with carbonate radicals. nih.govresearchgate.netscielo.org.mx For instance, the major photodegradation products of thioanisole and dibenzothiophene when reacted with carbonate radicals were identified as their corresponding sulfoxides and sulfones using LC-MS. nih.gov

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS): UHPLC-HRMS offers enhanced separation efficiency and mass accuracy, enabling the confident identification of unknown degradation products. This technique has been employed to study the oxidation of proanthocyanidins (B150500) and other complex organic molecules by carbonate radicals. acs.org

The following table provides examples of degradation products identified using mass spectrometry techniques in studies of this compound reactions.

Table 2: Identification of Degradation Products from this compound Reactions by Mass Spectrometry
Parent CompoundIdentified Degradation Product(s)Analytical TechniqueKey Findings/Identified m/zReference
ThioanisoleThioanisole sulfoxide (B87167)GC-MS, LC-MSMajor initial product. nih.gov
DibenzothiopheneDibenzothiophene sulfoxide, Dibenzothiophene sulfoneGC-MS, LC-MSSequential oxidation products. nih.gov
FenthionFenthion sulfoxideGC-MS, LC-MSMajor product of the initial oxidation step. nih.gov
Imidacloprid (Neonicotinoid)6-chloronicotinic aldehydeGC-MSm/z: 140, 112, 85, 76; Rt: 11.5 min scielo.br
Acetamiprid (Neonicotinoid)N'-cyano-N-methyl acetamidineGC-MSm/z: 97, 82, 67; Rt: 18.5 min scielo.br
Bisphenol A (BPA)Various hydroxylated and cleavage productsLC-MSPathway involves hydroxylation and bond cleavage. scielo.org.mx

Electrochemical Techniques for Generation and Reaction Monitoring

Electrochemical methods offer a clean and controllable way to generate carbonate radicals and monitor their subsequent reactions. These techniques are particularly useful for studying reaction mechanisms and for applications in advanced oxidation processes for water treatment.

Electrochemical Generation

The this compound can be generated electrochemically through the oxidation of carbonate or bicarbonate ions at an anode. Boron-doped diamond (BDD) electrodes are particularly effective for this purpose due to their high overpotential for the oxygen evolution reaction, which allows for the efficient generation of hydroxyl radicals from water oxidation. mdpi.comscielo.br These hydroxyl radicals can then react with carbonate/bicarbonate to form carbonate radicals. The generation of carbonate radicals at BDD electrodes has been shown to be effective for the degradation of various organic pollutants. scielo.brresearchgate.net The applied potential is a critical parameter, with studies showing that optimal generation of percarbonate, a related species, occurs at specific voltages, for instance around 2.50 V vs. Ag/AgCl for the epoxidation of trans-β-methylstyrene. mdpi.com

Reaction Monitoring

Electrochemical techniques can also be used to monitor the reactions of the this compound in real time.

Voltammetry: Techniques like cyclic voltammetry can provide insights into the reaction mechanisms. For instance, voltammetric methods have been developed for the determination of carbonate and bicarbonate ions, which are precursors to the this compound. scielo.org.mx While direct voltammetric detection of the this compound is challenging due to its short lifetime, the changes in the voltammetric response of a target compound in the presence of electrochemically generated carbonate radicals can provide kinetic information.

Online Electrochemical Mass Spectrometry (OEMS): OEMS is a powerful technique that combines electrochemistry with mass spectrometry to detect volatile or gaseous products in real-time as they are formed at the electrode surface. nih.govdiva-portal.org This has been used to study the decomposition of carbonate-based electrolytes in batteries, where the evolution of gases like CO₂ can be monitored. diva-portal.org In the context of this compound research, OEMS can be adapted to monitor the products of its reactions, providing valuable mechanistic information. For example, a specialized DEMS (Differential Electrochemical Mass Spectrometry) setup has been designed to detect CO₂ from carbonate in alkaline solutions by in-situ acidification. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.